molecular formula C8H8N2O2 B166258 5-(2-Hydroxyethyl)benzofurazan CAS No. 136080-71-2

5-(2-Hydroxyethyl)benzofurazan

Cat. No.: B166258
CAS No.: 136080-71-2
M. Wt: 164.16 g/mol
InChI Key: KMVJWUAQQDKTAX-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)benzofurazan is a benzofurazan derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 5-position of the fused benzofurazan ring system. Benzofurazans (benzofurazan N-oxides) are heterocyclic compounds with a fused benzene and furazan (1,2,5-oxadiazole) ring, known for their diverse pharmacological and industrial applications, including antiviral, antibacterial, and fluorescence properties .

Synthesis: The compound is synthesized via N-alkylation of 5-substituted pyrimidine derivatives. Method A, which involves activating the N-anionic form of the precursor, is more efficient than silylation-based approaches (Method B) . Key intermediates include 5-(2-acetoxyethyl)pyrimidin-2,4-dione, which undergoes deprotection to yield the hydroxyethyl-substituted product .

Properties

CAS No.

136080-71-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2

InChI Key

KMVJWUAQQDKTAX-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C=C1CCO

Canonical SMILES

C1=CC2=NON=C2C=C1CCO

Synonyms

2,1,3-Benzoxadiazole-5-ethanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) & Position Key Properties/Applications Synthesis Method Reference
5-(2-Hydroxyethyl)benzofurazan -CH₂CH₂OH (C5) Enhanced solubility; antiviral potential N-alkylation (Method A)
5-(2-Bromoethyl)-2,3-dihydrobenzofuran -CH₂CH₂Br (C5) Intermediate for Darifenacin (anticholinergic) Nucleophilic substitution
Quinoxaline 1,4-dioxides Varies (C5/C7) Antibacterial activity (e.g., iodinin, myxin) Zeolite-catalyzed benzofuroxan reactions
Benzofurazan derivatives (C4/C7) Halogens, -CN (C4/C7) Anti-influenza A (H1N1) activity High-throughput screening analogs
Benzofuran carboxylic acids -COOH (C2), -OCH₃ (C5) Fluorescence probes; solubility studies Ester hydrolysis
Key Observations :

Substituent Electronic Effects :

  • The hydroxyethyl group in this compound is electron-donating (Hammett σ < 0), enhancing nucleophilicity and solubility compared to electron-withdrawing groups like bromoethyl (σ > 0) in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran . This difference impacts reactivity in S-conjugation reactions (e.g., peptide coupling) and pharmacokinetics .
  • Halogenated analogs (e.g., 5-bromo derivatives) exhibit reduced solubility but improved membrane permeability, critical for antiviral activity .

Positional Effects: Substituents at C5 (e.g., hydroxyethyl) favor interactions with biological targets via hydrogen bonding, as seen in anti-influenza compounds . In contrast, C4-substituted benzofurazans (e.g., -CN) may sterically hinder binding to viral proteins. Quinoxaline dioxides derived from benzofuroxans require specific substituent patterns (e.g., electron-donating groups) for antibacterial efficacy .

Synthetic Efficiency: Zeolite-catalyzed reactions for quinoxaline dioxides yield higher regioselectivity compared to traditional silica gel methods . N-Anionic alkylation (Method A) outperforms silylation (Method B) for introducing hydroxyethyl groups, with yields >70% .

Physicochemical Properties

  • Solubility : The hydroxyethyl group increases aqueous solubility (logP ~1.2) compared to bromoethyl (logP ~2.8) or methoxy (logP ~2.5) analogs, making it suitable for hydrophilic formulations .
  • Stability : Bromoethyl derivatives are prone to hydrolysis under basic conditions, whereas hydroxyethyl analogs are stable in physiological pH ranges .

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